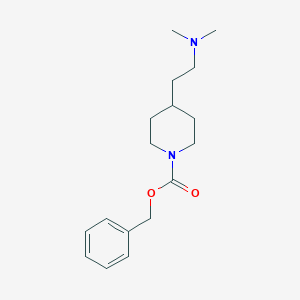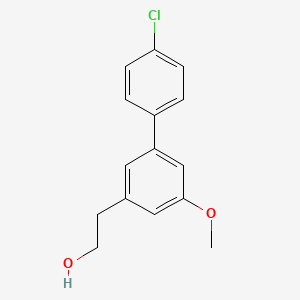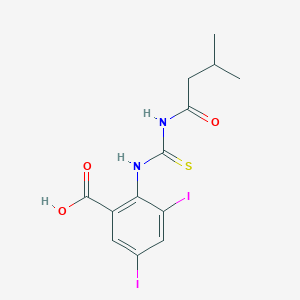![molecular formula C15H23BrO2Si B13948675 2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one is an organic compound with the molecular formula C15H23BrO2Si It is a brominated ketone derivative that features a tert-butyldimethylsilanyloxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(tert-butyldimethylsilanyloxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in a solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tert-butyldimethylsilanyloxy group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
- 2-Bromo-4-tert-butyl-1-methylbenzene
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone
Uniqueness
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one is unique due to the presence of the tert-butyldimethylsilanyloxy group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C15H23BrO2Si |
|---|---|
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C15H23BrO2Si/c1-11(16)14(17)12-7-9-13(10-8-12)18-19(5,6)15(2,3)4/h7-11H,1-6H3 |
Clave InChI |
HGIJNGCYOVXNIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



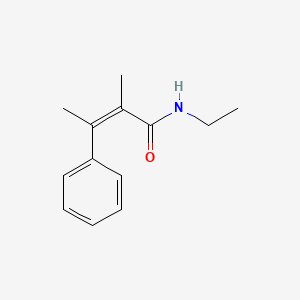
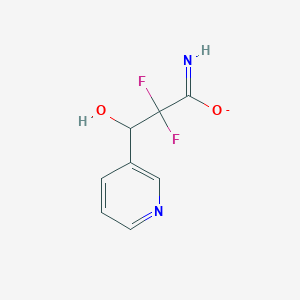
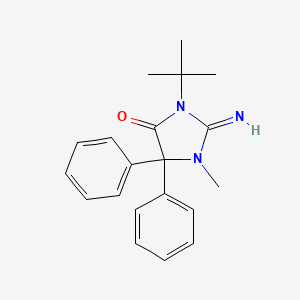
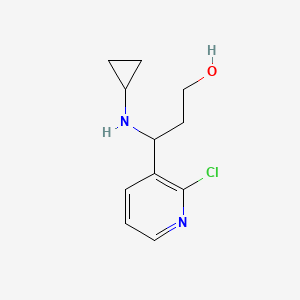
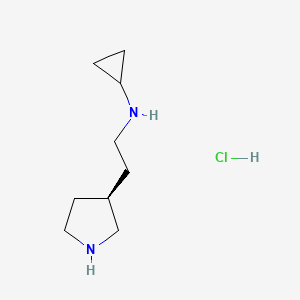
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
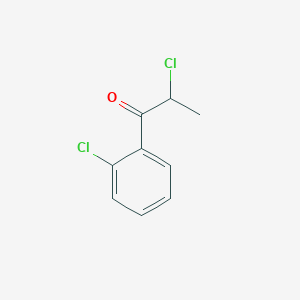
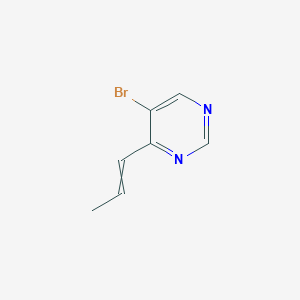
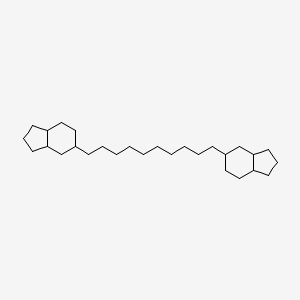
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
